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Executive Summary
N4-acetylcytosine (ac4C) is a highly conserved post-transcriptional RNA modification that has

emerged as a critical regulator of gene expression. Initially identified in stable RNA species

such as ribosomal RNA (rRNA) and transfer RNA (tRNA), recent advancements in detection

technologies have revealed its dynamic presence in messenger RNA (mRNA) and its profound

implications for mRNA stability, translation, and cellular homeostasis. This guide provides a

comprehensive overview of ac4C, detailing its enzymatic machinery, biological functions, and

its burgeoning role in disease, particularly cancer. We present detailed experimental protocols

for the detection and analysis of ac4C, quantitative data on its prevalence and impact, and

visual diagrams of its associated signaling pathways and experimental workflows to equip

researchers with the knowledge and tools to explore this pivotal epitranscriptomic mark.

The ac4C Epitranscriptomic Machinery: Writers,
Erasers, and Readers
The dynamic regulation of ac4C is orchestrated by a dedicated set of proteins that install,

remove, and recognize this modification.

Writer: N-acetyltransferase 10 (NAT10) The sole identified "writer" enzyme responsible for

depositing ac4C on RNA is NAT10.[1][2] This highly conserved enzyme utilizes acetyl-CoA to
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catalyze the acetylation of cytidine residues.[3] NAT10's activity is not limited to mRNA; it

also modifies tRNA and rRNA, playing a crucial role in ribosome biogenesis and function.[4]

[5] The targeting of NAT10 to specific RNA molecules can be guided by adaptor proteins,

such as THUMPD1 for tRNA and small nucleolar RNAs (snoRNAs) for rRNA.

Eraser: Sirtuin 7 (SIRT7) Recent evidence has pointed to SIRT7, a member of the NAD+-

dependent deacetylase family, as a potential "eraser" of ac4C. Studies have shown that

SIRT7 can deacetylate ac4C on RNA in vitro, and its depletion leads to an increase in ac4C

levels on snoRNAs. This suggests that ac4C is a reversible modification, allowing for

dynamic control of its regulatory functions. However, further research is needed to fully

validate and characterize the role of SIRT7 as the definitive ac4C eraser.

Readers: The proteins that recognize and bind to ac4C, known as "readers," are beginning

to be identified. These readers are responsible for translating the ac4C mark into a functional

outcome.

NOP58: The nucleolar protein NOP58 has been identified as an ac4C-binding protein. Its

interaction with ac4C-modified RNA suggests a role in the localization and function of

these RNAs, particularly in the context of stress granule formation.

TBL3: Transducin (beta)-like 3 (TBL3) has also been identified as a potential ac4C reader

protein, though its specific function in this context is still under investigation.

Biological Functions of ac4C Modification
The acetylation of cytidine at the N4 position has significant consequences for the fate of an

RNA molecule.

Enhancing mRNA Stability: A primary function of ac4C is to protect mRNA from degradation.

The acetyl group can increase the half-life of mRNA molecules, leading to an accumulation

of the transcript. This stabilization is thought to be a key mechanism by which ac4C

upregulates gene expression.

Promoting Translation Efficiency: Beyond stability, ac4C modification within the coding

sequence (CDS) of an mRNA can enhance its translation into protein. This is achieved by

promoting the fidelity of codon-anticodon interactions during ribosome translocation.
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Role in Ribosome Biogenesis: In rRNA, ac4C is essential for the proper assembly and

function of ribosomes, the cellular machinery for protein synthesis.

Stress Response: ac4C levels have been shown to increase in response to cellular stress,

and this modification plays a role in localizing specific mRNAs to stress granules, which are

aggregates of non-translating mRNAs and proteins that form under adverse conditions.

N4-Acetylcytosine in Health and Disease
The dysregulation of ac4C modification has been implicated in a growing number of human

diseases, most notably cancer.

Cancer: NAT10 is frequently overexpressed in a wide range of cancers, and this

overexpression is often associated with poor prognosis. The increased ac4C levels resulting

from elevated NAT10 activity can promote tumorigenesis by stabilizing the mRNAs of

oncogenes and enhancing their translation. This can drive cancer cell proliferation, migration,

invasion, and resistance to chemotherapy.

Other Diseases: Emerging research is beginning to uncover the role of ac4C in other

pathologies, including cardiovascular diseases and neurodegenerative disorders, though

these areas are less well-characterized than its role in cancer.

Quantitative Data on N4-Acetylcytosine
The following tables summarize key quantitative data related to ac4C, providing a snapshot of

its prevalence and functional impact.

Table 1: NAT10 Expression in Cancer vs. Normal Tissues
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Cancer Type
NAT10 Expression in
Tumor vs. Normal

Reference

Bladder Cancer Higher in Tumor

Breast Cancer Higher in Tumor

Colorectal Cancer Higher in Tumor

Esophageal Cancer Higher in Tumor

Gastric Cancer Higher in Tumor

Liver Cancer Higher in Tumor

Lung Cancer Higher in Tumor

Kidney Cancer Higher in Tumor

Prostate Cancer Higher in Tumor

Leukemia
Higher in Tumor (in some

datasets)

Myeloma Higher in Tumor

Table 2: Functional Impact of ac4C Modification on mRNA
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Gene
Cellular
Context

Effect of ac4C
Quantitative
Change

Reference
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Colorectal
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Specific fold

change not

detailed

Multiple mRNAs

Human

Embryonic Stem

Cells

Correlation

between ac4C

and translation
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Stoichiometric

detection of

ac4C in 18S

rRNA achieved

18S rRNA HeLa Cells

High

stoichiometry of

ac4C at specific

sites

~25% C:T

mismatch rate at

~100%

acetylated site

Synthetic RNAs In vitro

Linear correlation

between ac4C

stoichiometry

and sequencing

mismatch rate

Pearson's R =

0.99

Signaling Pathways and Regulatory Networks
The expression and activity of the ac4C machinery are tightly regulated by cellular signaling

pathways, and in turn, ac4C modification can influence downstream signaling events.
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Figure 1: Upstream regulation of the ac4C writer, NAT10.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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